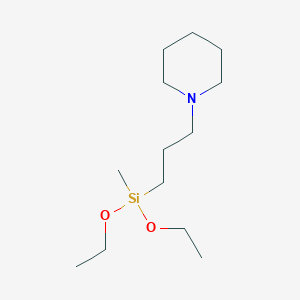
Diethoxymethyl(3-piperidinopropyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethoxymethyl(3-piperidinopropyl)silane is a chemical compound with the molecular formula C13H29NO2Si and a molecular weight of 259.46 g/mol . It is a silane compound that features both organic and inorganic functional groups, making it valuable in various applications, particularly in surface modification and as a coupling agent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethoxymethyl(3-piperidinopropyl)silane typically involves the reaction of 3-piperidinopropylsilane with diethoxymethylsilane under controlled conditions . The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to handle the reactants and catalysts. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and reliability of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Diethoxymethyl(3-piperidinopropyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert it into different silane derivatives.
Substitution: It can participate in substitution reactions where the ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions, such as solvent choice, temperature, and reaction time, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes .
Aplicaciones Científicas De Investigación
Diethoxymethyl(3-piperidinopropyl)silane has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Diethoxymethyl(3-piperidinopropyl)silane involves its ability to form covalent bonds with both organic and inorganic surfaces. The silane group undergoes hydrolysis to form silanol, which can then react with hydroxyl groups on surfaces to form stable Si-O-Si bonds . This property makes it an effective coupling agent for enhancing the adhesion between different materials .
Comparación Con Compuestos Similares
Similar Compounds
3-Aminopropyl(diethoxy)methylsilane: Similar in structure but contains an amino group instead of a piperidine ring.
3-(Trimethoxysilyl)propyl methacrylate: Contains a methacrylate group instead of a piperidine ring.
Uniqueness
Diethoxymethyl(3-piperidinopropyl)silane is unique due to its combination of a piperidine ring and silane functionality, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring strong adhesion and surface modification .
Propiedades
Número CAS |
20723-18-6 |
|---|---|
Fórmula molecular |
C13H29NO2Si |
Peso molecular |
259.46 g/mol |
Nombre IUPAC |
diethoxy-methyl-(3-piperidin-1-ylpropyl)silane |
InChI |
InChI=1S/C13H29NO2Si/c1-4-15-17(3,16-5-2)13-9-12-14-10-7-6-8-11-14/h4-13H2,1-3H3 |
Clave InChI |
CTGDLDJNWMBENK-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](C)(CCCN1CCCCC1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



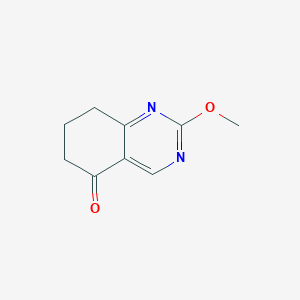
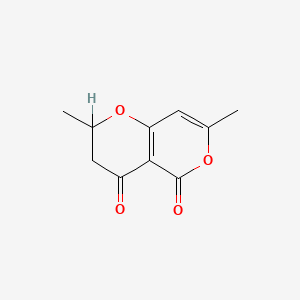
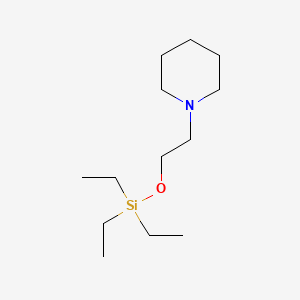

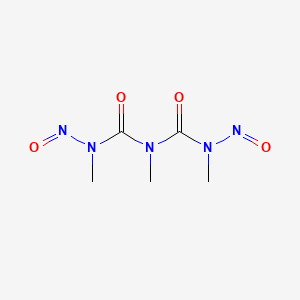
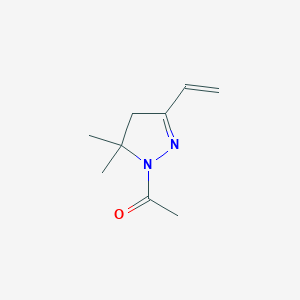
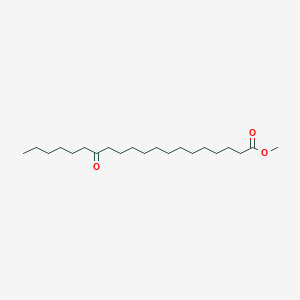
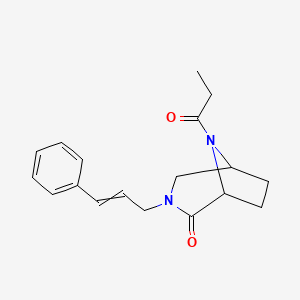
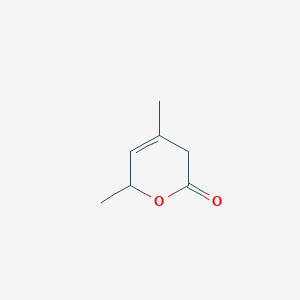

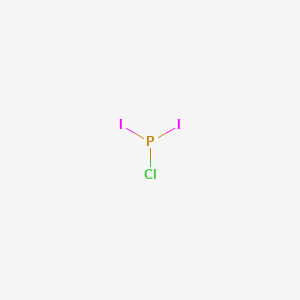

![7,8-Diiodobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14717618.png)
